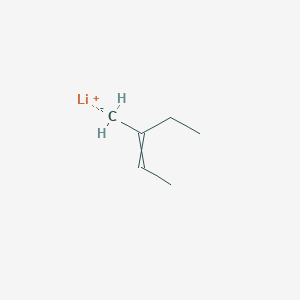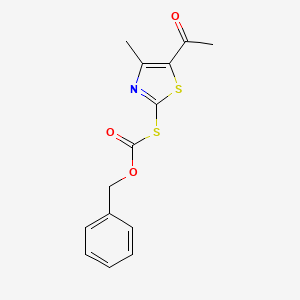
Carbonothioic acid, S-(5-acetyl-4-methyl-2-thiazolyl) O-(phenylmethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonothioic acid, S-(5-acetyl-4-methyl-2-thiazolyl) O-(phenylmethyl) ester is a complex organic compound featuring a thiazole ring, an ester functional group, and a benzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbonothioic acid, S-(5-acetyl-4-methyl-2-thiazolyl) O-(phenylmethyl) ester typically involves the reaction of thiazole derivatives with benzyl alcohol under specific conditions. One common method includes the use of a thiazole derivative, such as 5-acetyl-4-methyl-2-thiazolyl, which is reacted with benzyl alcohol in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in the production process. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Carbonothioic acid, S-(5-acetyl-4-methyl-2-thiazolyl) O-(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Carbonothioic acid, S-(5-acetyl-4-methyl-2-thiazolyl) O-(phenylmethyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Carbonothioic acid, S-(5-acetyl-4-methyl-2-thiazolyl) O-(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects. These interactions can influence various cellular processes, including signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole derivatives: Compounds like 5-acetyl-1,3,4-thiadiazole and 2-alkyl/arylamino-5-((6-(4-bromo phenyl) imidazo[2,1-b]thiazol-3-yl) methyl)-1,3,4-thiadiazoles.
Esters: Compounds such as ethyl acetate and methyl butyrate.
Uniqueness
Carbonothioic acid, S-(5-acetyl-4-methyl-2-thiazolyl) O-(phenylmethyl) ester is unique due to its combination of a thiazole ring and an ester group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63148-79-8 |
|---|---|
Molekularformel |
C14H13NO3S2 |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
benzyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)sulfanylformate |
InChI |
InChI=1S/C14H13NO3S2/c1-9-12(10(2)16)19-13(15-9)20-14(17)18-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
GSCHNMOIVICJQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)SC(=O)OCC2=CC=CC=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


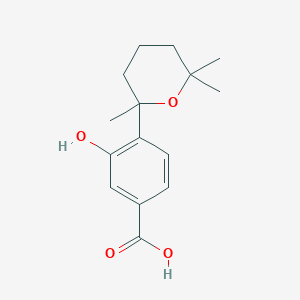

![4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine](/img/structure/B14513159.png)
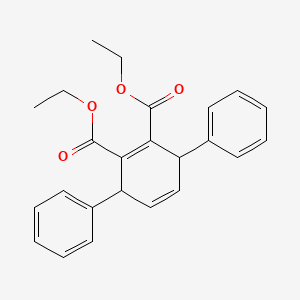
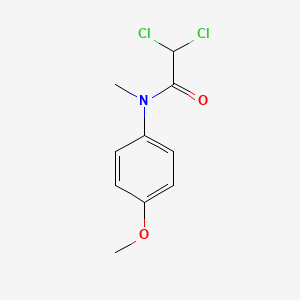

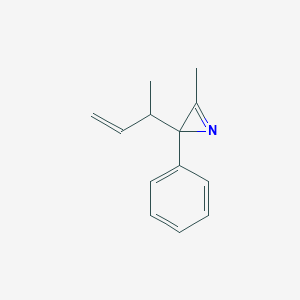
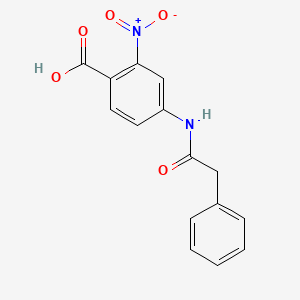
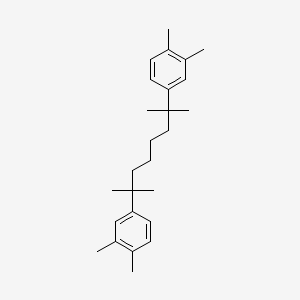

![1,2-Diphenylbicyclo[3.1.0]hex-2-ene](/img/structure/B14513220.png)
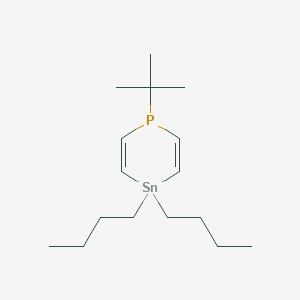
![1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol](/img/structure/B14513237.png)
